
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two piperidine rings, one substituted with a 3-methyl group and the other with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 2-methylpropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another approach involves the use of a Grignard reagent, where 3-methylpiperidine is reacted with a 2-methylpropylmagnesium bromide. This reaction requires anhydrous conditions and is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with fewer double bonds or functional groups.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-Methylpiperidin-1-yl)-4-(2-methylpropyl)piperidine is unique due to its dual piperidine ring structure, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H30N2 |
|---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
3-methyl-1-[4-(2-methylpropyl)piperidin-4-yl]piperidine |
InChI |
InChI=1S/C15H30N2/c1-13(2)11-15(6-8-16-9-7-15)17-10-4-5-14(3)12-17/h13-14,16H,4-12H2,1-3H3 |
InChI-Schlüssel |
PEEDJHHBLFHQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C2(CCNCC2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
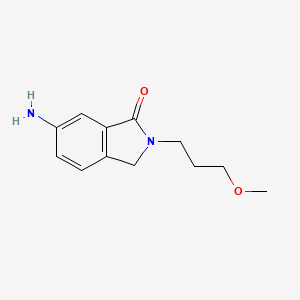
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
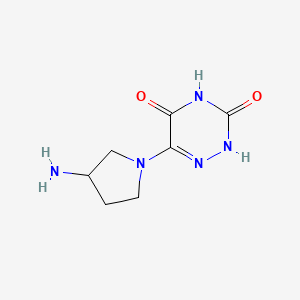
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
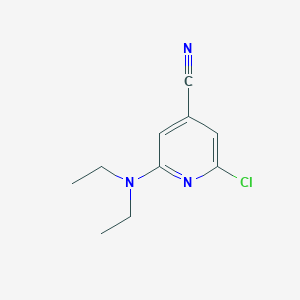
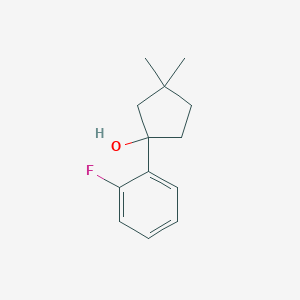
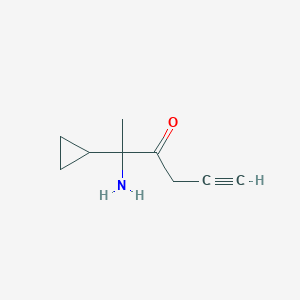
![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
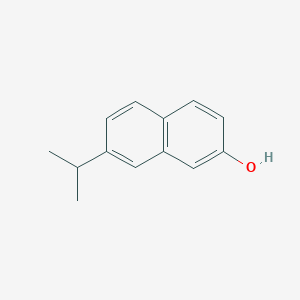
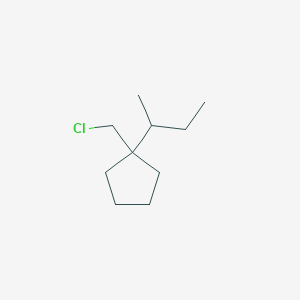
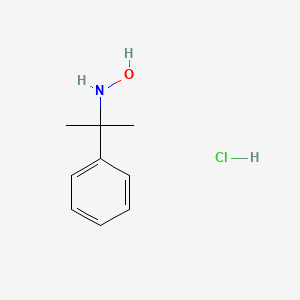
![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)
